Cas no 65797-52-6 (1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol)

65797-52-6 structure
Nombre del producto:1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol Propiedades químicas y físicas
Nombre e identificación
-
- 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol
- 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydro-quinolin-6-yl)-propan-2-ol
- AGN-PC-00NGA0
- AK128215
- AM807888
- KB-216079
- A849145
- DB-345444
- alpha,alpha-bis(trifluoromethyl)-1,2,3,4-tetrahydro-6-quinolinemethanol
- SCHEMBL6490339
- DTXSID10545316
- 65797-52-6
- 6-Quinolinemethanol, 1,2,3,4-tetrahydro-.alpha.,.alpha.-bis(trifluoromethyl)-
-
- Renchi: InChI=1S/C12H11F6NO/c13-11(14,15)10(20,12(16,17)18)8-3-4-9-7(6-8)2-1-5-19-9/h3-4,6,19-20H,1-2,5H2
- Clave inchi: UZKSRKCOYCBLGN-UHFFFAOYSA-N
- Sonrisas: C1CC2=CC(=CC=C2NC1)C(C(F)(F)F)(C(F)(F)F)O
Atributos calculados
- Calidad precisa: 299.07448295g/mol
- Masa isotópica única: 299.07448295g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 3
- Complejidad: 339
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.5
- Superficie del Polo topológico: 32.3Ų
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A760668-1g |
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol |
65797-52-6 | 95+% | 1g |
$860.0 | 2024-04-18 | |
Chemenu | CM143297-1g |
1,1,1,3,3,3-hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol |
65797-52-6 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM143297-1g |
1,1,1,3,3,3-hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol |
65797-52-6 | 95% | 1g |
$866 | 2021-08-05 | |
Alichem | A189007283-1g |
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol |
65797-52-6 | 95% | 1g |
$1043.25 | 2023-09-01 | |
Crysdot LLC | CD11077554-1g |
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol |
65797-52-6 | 95+% | 1g |
$918 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620217-1g |
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol |
65797-52-6 | 98% | 1g |
¥7744.00 | 2024-05-05 |
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol Literatura relevante
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
65797-52-6 (1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol) Productos relacionados
- 1808589-27-6(N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide)
- 1805259-46-4(4-(Difluoromethyl)-3-hydroxy-2-methylpyridine-6-carboxamide)
- 1806935-48-7(3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid)
- 1215484-85-7(2-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one)
- 1866530-34-8(1-Octene, 4-(chloromethyl)-7,7-dimethyl-)
- 154044-47-0(Ethyl Docetaxel)
- 476482-01-6(<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione)
- 2137532-02-4(rac-N-{(1R,6S)-2-azabicyclo4.1.0heptan-1-ylmethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine)
- 1932644-11-5(rac-(3R,4R)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol)
- 2171313-56-5(3-amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:65797-52-6)1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol

Pureza:99%
Cantidad:1g
Precio ($):774.0